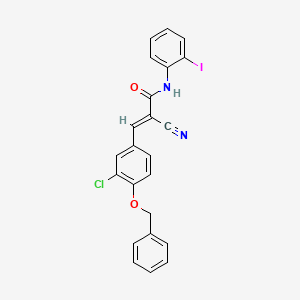![molecular formula C11H15ClN2O B7466265 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU belongs to the family of urea derivatives and is known for its ability to stimulate cell division and elongation in plants. In recent years, CPPU has gained significant attention from the scientific community due to its potential applications in various fields, including biotechnology, pharmacology, and environmental science.
作用機序
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea exerts its effects on plants and animals by activating specific receptors and signaling pathways. In plants, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea stimulates cell division and elongation by activating the cell cycle and promoting the synthesis of cytokinins, which are plant hormones that regulate growth and development. In animals, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to activate the protein kinase A (PKA) signaling pathway, which regulates various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects on plants and animals. In plants, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea increases the synthesis of chlorophyll and other pigments, which are essential for photosynthesis and plant growth. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea also increases the activity of enzymes involved in the synthesis of sugars and starches, which are important for energy production and storage. In animals, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase the activity of enzymes involved in energy metabolism and improve mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective activator of specific receptors and signaling pathways, which makes it a valuable tool for studying the mechanisms of action of various drugs and hormones. Another advantage is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea. One direction is to investigate the potential use of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanisms of action of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea on specific receptors and signaling pathways, which could lead to the discovery of new drug targets and therapies. Additionally, future research could focus on developing new and improved synthesis methods for 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, which could increase its availability and reduce its cost. Finally, future research could explore the potential applications of 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea in environmental science, such as its use as a plant growth regulator in sustainable agriculture practices.
合成法
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionic acid. Another method involves the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionyl chloride. The synthesized 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea is usually in the form of a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been extensively studied for its potential applications in various fields of research. In biotechnology, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been used to enhance the growth and development of various plant species, including fruits, vegetables, and ornamental plants. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase fruit size, improve fruit quality, and increase yield in crops such as grapes, kiwifruit, and strawberries. In pharmacology, 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been investigated for its potential use as a drug delivery system and as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGYMDQGKPGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)


![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)
